![molecular formula C24H19NO4 B2403111 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923690-00-0](/img/structure/B2403111.png)
3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound’s description would typically include its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any distinctive characteristics .
Molecular Structure Analysis
This would involve using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would include information on what types of reactions the compound undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .作用机制
The exact mechanism of action of 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide A is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects
This compound A has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of pro-inflammatory genes. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis. Furthermore, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide A in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. In addition, it has been shown to exhibit a wide range of biological activities, which makes it useful for studying various disease pathways. However, one of the limitations of using this compound A is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide A. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models and to investigate its mechanism of action in the brain. Another area of interest is its potential use in combination therapy for cancer. Studies have shown that this compound A may enhance the efficacy of certain chemotherapy drugs, and further research is needed to determine the optimal combination and dosing regimen. Finally, further studies are needed to investigate the potential toxicity of this compound A and to determine its safety profile in humans.
合成方法
The synthesis of 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide A involves the reaction of 3-methoxy-N-(4-aminobenzoyl)benzamide with 2-methyl-4-oxo-4H-chromene-6-carboxylic acid, followed by the addition of 2-methylphenylboronic acid in the presence of a palladium catalyst. The final product is obtained through purification and isolation.
科学研究应用
3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide A has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, it has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
安全和危害
属性
IUPAC Name |
3-methoxy-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-6-3-4-9-19(15)23-14-21(26)20-13-17(10-11-22(20)29-23)25-24(27)16-7-5-8-18(12-16)28-2/h3-14H,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLHXBXTWSBVKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

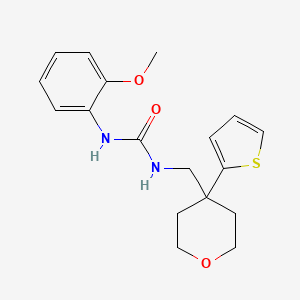
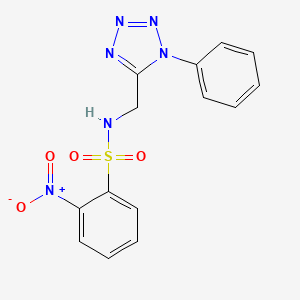
![2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403036.png)
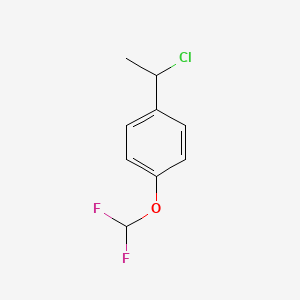
![2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2403039.png)


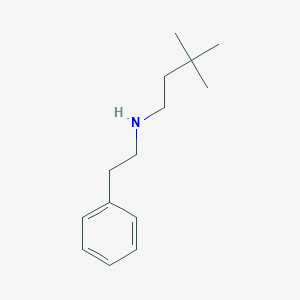
![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)
![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)
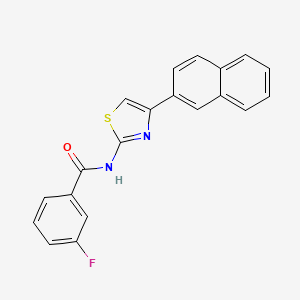
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2403049.png)
![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)
![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)